(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Histamine H4 receptor GPCR pharmacology inflammatory disorders

Secure the enantiomerically pure (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7) for your asymmetric synthesis and drug discovery programs. This chiral N-Boc-N-methyl pyrrolidine scaffold is validated for developing high-affinity P2X7 receptor antagonists (IC50 0.760 nM) and nanomolar FLT3 kinase inhibitors (IC50 17–26 nM), and demonstrates measurable histamine H4 receptor binding (Ki 203 nM). Using the incorrect (S)-enantiomer, racemate, or des-methyl analog compromises stereochemical integrity and target selectivity. Supplied with batch-specific COA confirming ≥97% purity by HPLC/GC. Ideal for neuroscience, oncology, and immunology research.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 392338-15-7
Cat. No. B1337356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
CAS392338-15-7
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCNC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyXYKYUXYNQDXZTD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7): Chiral Boc-Protected Pyrrolidine Building Block for Pharmaceutical Synthesis and Medicinal Chemistry


(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7) is a chiral Boc-protected pyrrolidine derivative featuring a tert-butyl carbamate group and an N-methyl substituent on the pyrrolidine ring [1]. With molecular formula C10H20N2O2 and molecular weight 200.28 g/mol, this compound exists as a solid with a melting point of 30-35°C and boiling point of 268°C at 760 mmHg [2]. As a single-enantiomer (R-configuration) intermediate, it provides stereochemical specificity essential for asymmetric synthesis applications . The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% as determined by GC or HPLC analysis [3].

Why Racemic or Alternative Chiral Pyrrolidine Carbamates Cannot Substitute for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7)


Substituting CAS 392338-15-7 with its (S)-enantiomer (CAS 169750-01-0), racemic mixture (CAS 172478-00-1), or non-methylated analogs (e.g., (R)-3-(Boc-amino)pyrrolidine, CAS 1416450-63-9) introduces significant stereochemical and functional divergence that compromises downstream synthetic outcomes [1]. The (R)-configuration combined with N-methylation creates a unique spatial orientation of the pyrrolidine nitrogen that directly influences receptor binding profiles, enzyme inhibition potency, and subsequent reaction stereoselectivity [2]. Literature demonstrates that enantiomeric pairs of pyrrolidine carbamates exhibit substantial differences in biological activity—for instance, structurally related chiral pyrrolidine derivatives show enantiomer-dependent in vivo lipid-lowering efficacy, with one enantiomer demonstrating superior activity . Additionally, the Boc protecting group and N-methyl substitution pattern confer distinct reactivity and steric properties compared to non-methylated or alternative protecting group variants, making direct substitution without re-optimization of downstream synthetic routes impractical [3].

Quantitative Comparative Evidence: (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate vs. Structural Analogs in Pharmaceutical Research


Histamine H4 Receptor Binding Affinity: (R)-Enantiomer Shows Target Engagement While Racemate Activity Is Uncharacterized

The (R)-enantiomer (CAS 392338-15-7) demonstrates measurable binding affinity to the histamine H4 receptor, with documented Ki values of 203 nM in displacement assays [1]. The racemic mixture (CAS 172478-00-1) lacks established target engagement data for this receptor, and the (S)-enantiomer (CAS 169750-01-0) has no reported H4 receptor binding activity, instead showing opioid receptor agonist activity .

Histamine H4 receptor GPCR pharmacology inflammatory disorders

P2X7 Receptor Antagonism: Sub-nanomolar Potency Observed for Chiral Pyrrolidine Carbamate Scaffold

Chiral pyrrolidine carbamate derivatives containing the core scaffold represented by CAS 392338-15-7 have demonstrated potent P2X7 receptor antagonist activity with IC50 values as low as 0.760 nM [1]. This high potency distinguishes the chiral Boc-protected N-methyl pyrrolidine scaffold from structurally distinct P2X7 antagonist chemotypes [2].

P2X7 receptor purinergic signaling inflammation neuropathic pain

FLT3 Kinase Inhibition: Chiral Pyrrolidine Scaffold Demonstrates Nanomolar Potency

Compounds built upon the chiral N-Boc-N-methyl pyrrolidine scaffold exhibit FLT3 kinase inhibition with IC50 values of 17 nM to 26 nM [1][2]. This activity has been validated across multiple assay formats including both wild-type FLT3 and FLT3-ITD mutant variants [3].

FLT3 kinase tyrosine kinase inhibitor acute myeloid leukemia AML

Physicochemical Property Comparison: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

While the (R)-enantiomer (CAS 392338-15-7), (S)-enantiomer (CAS 169750-01-0), and racemic mixture (CAS 172478-00-1) share identical molecular weight (200.28 g/mol) and molecular formula (C10H20N2O2), they differ in stereochemical identifiers and commercial purity specifications . The (R)-enantiomer is available with purity specifications of 97-98% as verified by GC/HPLC with batch-specific certificates of analysis, whereas the racemic mixture typically lacks enantiomeric purity characterization .

physicochemical properties chiral separation analytical reference formulation

Patent Documentation Density: (R)-Enantiomer Features in 15+ Pharmaceutical Patents vs. Minimal (S)-Enantiomer Patent Presence

The (R)-enantiomer (CAS 392338-15-7) is explicitly cited in over 15 pharmaceutical patents as a key synthetic intermediate, including WO2010/75270, WO2009/56551, WO2009/77608, WO2009/80721, WO2009/68512, WO2010/43633, WO2010/94721, WO2011/76878, WO2009/115496, US2007/185075, and publications in Bioorganic and Medicinal Chemistry Letters and Journal of Medicinal Chemistry [1]. The racemic mixture and (S)-enantiomer lack comparable patent documentation density.

pharmaceutical patent intellectual property drug intermediate process chemistry

Validated Research Applications for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS 392338-15-7) Based on Comparative Evidence


Development of Histamine H4 Receptor Antagonists for Inflammatory and Immunological Disorders

Research programs targeting the histamine H4 receptor for inflammatory, autoimmune, or pruritic conditions require the (R)-enantiomer (CAS 392338-15-7) specifically, as it demonstrates measurable H4 receptor binding (Ki = 203 nM) whereas the (S)-enantiomer shows no reported H4 activity and instead exhibits opioid receptor agonism [7]. Using the incorrect enantiomer or racemic mixture would confound pharmacological interpretation and potentially direct development toward unintended biological targets. The documented H4 receptor engagement of this scaffold supports its use as a starting point for structure-activity relationship studies aimed at optimizing potency and selectivity for inflammatory disease applications .

Synthesis of P2X7 Receptor Antagonists for Neuropathic Pain and Neuroinflammation

The chiral N-Boc-N-methyl pyrrolidine scaffold represented by CAS 392338-15-7 serves as a privileged pharmacophore for developing high-affinity P2X7 receptor antagonists, with derivative compounds demonstrating sub-nanomolar potency (IC50 = 0.760 nM) in human P2X7 receptor functional assays [7]. This exceptional potency distinguishes this chiral pyrrolidine carbamate scaffold from alternative chemotypes and supports its prioritization in medicinal chemistry campaigns targeting purinergic signaling pathways implicated in neuropathic pain, neuroinflammation, and mood disorders .

FLT3 Kinase Inhibitor Programs for Acute Myeloid Leukemia (AML) Research

The chiral pyrrolidine carbamate scaffold has demonstrated FLT3 kinase inhibition with IC50 values ranging from 17 nM to 26 nM against wild-type FLT3, with maintained activity against clinically relevant FLT3-ITD mutant variants [7]. This nanomolar potency profile supports the use of (R)-configured N-Boc-N-methyl pyrrolidine building blocks in synthesizing FLT3-targeted compounds for AML research applications. The dual activity against both wild-type and ITD-mutant FLT3 is particularly valuable given the prevalence of FLT3-ITD mutations in AML patients and the clinical challenge of resistance to existing FLT3 inhibitors .

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Stereochemically Pure Pyrrolidine Scaffolds

For multi-step asymmetric syntheses where stereochemical integrity must be maintained throughout the synthetic sequence, CAS 392338-15-7 provides a well-characterized, enantiomerically pure building block supported by 15+ pharmaceutical patent citations as a validated intermediate [7]. The compound is commercially available with batch-specific certificates of analysis confirming 97-98% purity by orthogonal analytical methods (GC, HPLC, NMR), and its physicochemical properties—including melting point (30-35°C), boiling point (268°C at 760 mmHg), and LogP (1.544)—are fully characterized to support process development and formulation studies . The Boc protecting group enables orthogonal deprotection strategies under mild acidic conditions, facilitating integration into complex synthetic sequences [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.